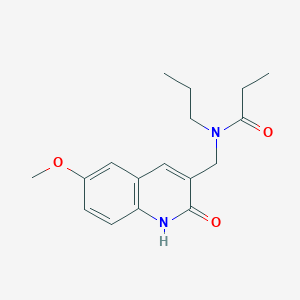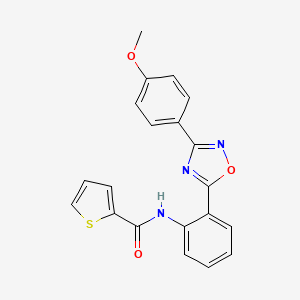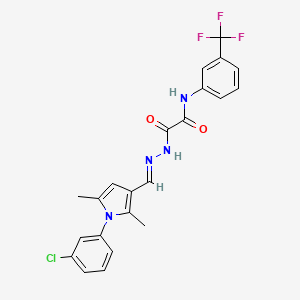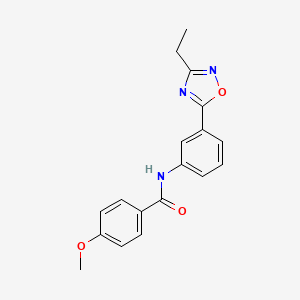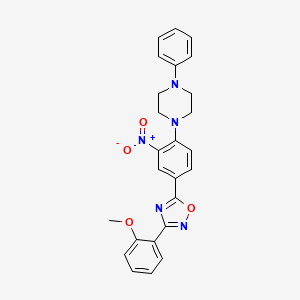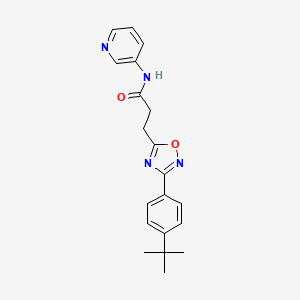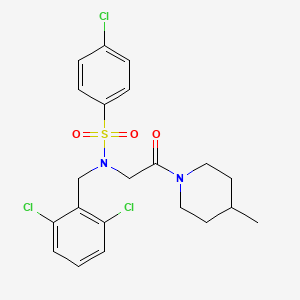
1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide, also known as MMMP, is a chemical compound that has been of interest to researchers due to its potential use in the development of new drugs. MMMP belongs to the class of piperidine-based compounds, which have been found to have a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been studied for its potential use in the development of new drugs for the treatment of various conditions, including pain, inflammation, and addiction. In particular, this compound has been found to have analgesic effects in animal models of pain, and it has been suggested that it may act as a partial agonist of the mu-opioid receptor. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation, and it has been proposed that it may act by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have anti-addictive effects in animal models of drug addiction, and it has been suggested that it may act by modulating the activity of the dopamine system.
Wirkmechanismus
The exact mechanism of action of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide is not well understood, but it is thought to act by binding to specific receptors in the brain and other tissues. In particular, this compound has been found to bind to the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. This compound has also been shown to modulate the activity of the dopamine system, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-addictive effects. In animal models of pain, this compound has been shown to reduce the sensitivity to painful stimuli, and it has been suggested that it may act by inhibiting the transmission of pain signals in the spinal cord and brain. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and it has been suggested that it may act by inhibiting the activation of immune cells, such as macrophages and T cells. In animal models of addiction, this compound has been shown to reduce the self-administration of drugs of abuse, such as cocaine and morphine, and it has been suggested that it may act by modulating the activity of the dopamine system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide in lab experiments is that it has been shown to have a range of biological activities, which makes it a useful tool for studying the mechanisms of pain, inflammation, and addiction. Additionally, this compound has been found to be relatively safe and well-tolerated in animal models, which makes it a suitable candidate for further development as a drug. However, one limitation of using this compound in lab experiments is that it is a relatively complex molecule, which makes its synthesis and purification challenging. Additionally, the exact mechanism of action of this compound is not well understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide. One area of interest is the development of new drugs based on the structure of this compound, which may have improved potency and selectivity for specific targets. Another area of interest is the study of the mechanism of action of this compound, which may lead to a better understanding of the regulation of pain, inflammation, and addiction. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects that could improve the efficacy of treatment. Finally, the development of new methods for the synthesis and purification of this compound may improve the yield and purity of the compound, which could facilitate further research.
Synthesemethoden
The synthesis of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 3-methylphenylpiperidin-4-amine with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the corresponding sulfonyl chloride. This intermediate is then treated with 4-(dimethylamino)pyridine and N,N-dimethylformamide to form the desired carboxamide product. The overall yield of the synthesis is around 40%, and the purity of the compound can be improved by recrystallization.
Eigenschaften
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-14-18(8-9-19(15)26-2)27(24,25)22-12-10-16(11-13-22)20(23)21-17-6-4-3-5-7-17/h3-9,14,16H,10-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAOTXOBSSVVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)

